REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:10]=O)[C:2]1=2.O1CCCC1.[C-]#N.[Li+].[C:20](P(=O)(OCC)OCC)#[N:21].CC(O)(C)C.[I-].[Sm+2].[I-]>O1CCCC1>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][C:20]#[N:21])[C:2]1=2 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2C=O
|
Name
|
lithium cyanide tetrahydrofuran
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
O1CCCC1.[C-]#N.[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(#N)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Sm+2].[I-]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Sm+2].[I-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temp under nitrogen for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the stirring reaction mixture
|
Type
|
CUSTOM
|
Details
|
If the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction at 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate, diethyl ether (1:1)
|
Type
|
WASH
|
Details
|
wash with aqueous 0.1 M hydrochloric acid, and aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |